molecular formula C9H16O B146743 2-Nonenal CAS No. 18829-56-6

2-Nonenal

Cat. No.: B146743
CAS No.: 18829-56-6
M. Wt: 140.22 g/mol
InChI Key: BSAIUMLZVGUGKX-BQYQJAHWSA-N
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Description

trans-2-Nonenal is the characteristic volatile flavor compound of cucumber. It is also found in potato, carrot root and apricot.
trans-2-Nonenal (T2N) is a volatile unsaturated aldehyde with an unpleasant greasy odor, present in low concentrations in barley, malt, and certain vegetables. It is utilized as an insect repellent, insecticide, and flavor compound. T2N is one of the basic components contributing to the off-flavor and odor in stored beer.
(E)-non-2-enal is a monounsaturated fatty aldehyde that is (2E)-non-2-ene which is carrying an oxo group at position 1. It has a role as a plant metabolite. It is a monounsaturated fatty aldehyde, an enal and a medium-chain fatty aldehyde.

Mechanism of Action

Target of Action

2-Nonenal is a long-chain aliphatic aldehyde . It primarily targets enzymes such as aldehyde dehydrogenase (ALDH) and enone reductase 1 (ER1) . These enzymes play a significant role in the metabolism of aldehydes, including this compound .

Mode of Action

This compound interacts with its targets, primarily ALDH and ER1, disrupting their normal function . As a reactive aldehyde, it has the ability to disrupt signal transduction and protein activity . It can also induce inflammation and trigger cellular apoptosis in conditions of oxidative stress .

Biochemical Pathways

This compound affects various biochemical pathways. It is a product of lipid peroxidation, and its formation and presence are often associated with oxidative stress . It disrupts signal transduction and protein activity, induces inflammation, and triggers cellular apoptosis . It also alters the regulation of natural enzymes involved in the detoxification of 4-HNE .

Pharmacokinetics (ADME Properties)

Its metabolism likely involves oxidation by enzymes such as ALDH and ER1 . The excretion of this compound and its metabolites would typically occur via the kidneys, although this needs further investigation.

Result of Action

The molecular and cellular effects of this compound’s action are significant. It disrupts signal transduction and protein activity, induces inflammation, and triggers cellular apoptosis . It also alters the regulation of natural enzymes involved in the detoxification of 4-HNE . These effects can lead to various physiological changes and potential health impacts.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as heat, pH, oxygen, and light can induce significant changes in the quality of substances containing this compound . For instance, light has the most significant influence, followed by pH, oxygen, and heat . These factors can affect the stability of this compound and potentially alter its effects.

Biochemical Analysis

Biochemical Properties

2-Nonenal is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with aldehyde dehydrogenase (ALDH) and enone reductase 1 (ER1), both of which are nicotinamide adenine dinucleotide (phosphate) [NAD (P)]-dependent enzymes . The ALDH biosensor reacts to a variety of aldehydes including this compound, whereas the ER1 biosensor shows high selectivity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex and multifaceted. For example, it has been found that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can react with proteins, phospholipids, and nucleic acids .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been found that the treatment of this compound depends on the reaction time and enzyme concentration .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it is known to interact with aldehyde dehydrogenase, an enzyme involved in the metabolism of aldehydes .

Properties

IUPAC Name

(E)-non-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h7-9H,2-6H2,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAIUMLZVGUGKX-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047086
Record name (E)-2-Nonenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], White to slightly yellow liquid; Powerful, penetrating fatty, violet aroma
Record name 2-Nonenal, (E)-
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Record name 2-Nonenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1361/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in most fixed oils; Insoluble in water, Soluble (in ethanol)
Record name 2-Nonenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1361/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.855-0.865
Record name 2-Nonenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1361/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

18829-56-6, 2463-53-8
Record name (E)-2-Nonenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18829-56-6
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Record name 2-Nonenal
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nonenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018829566
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Record name 2-Nonenal, (2E)-
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Record name 2-Nonenal
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (E)-2-Nonenal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Non-2-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.784
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Record name (E)-non-2-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.720
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-NONENAL, (2E)-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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